4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic Acid

Vue d'ensemble

Description

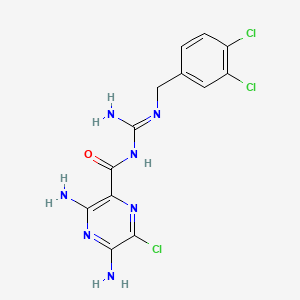

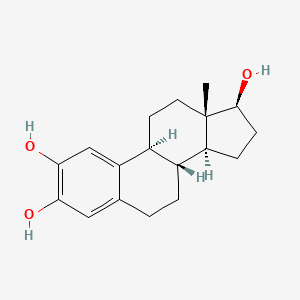

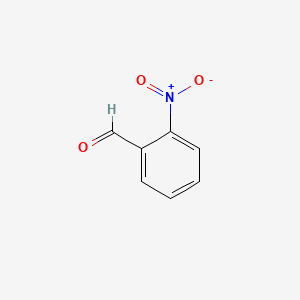

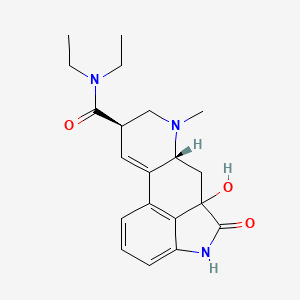

4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic Acid is an organic compound that is a derivative of pyridine . It is of practical interest, particularly for the preparation of metal–organic frameworks (MOF) . It has been used as a ligand in nickel (II) complexes and a precursor of coordination polymers with lanthanide cations .

Synthesis Analysis

An efficient synthetic approach to 3- (4-carboxyphenyl)pyridine-2,6-dicarboxylic acid has been developed on the basis of “1,2,4-triazine” methodology . The initial 5-cyano-1,2,4-triazine was prepared by direct cyanation of the corresponding 1,2,4-triazine 4-oxide . The subsequent aza-Diels–Alder reaction and hydrolysis of the cyano group of 2 in 50% sulfuric acid gave monocarboxylic acid 3 . Finally, the two methyl groups in molecule 3 were oxidized with excess potassium permanganate .Molecular Structure Analysis

The structure of compounds 2 – 4 was confirmed by 1 H and 13 C NMR, IR, and mass spectra and elemental analyses . The 1 H NMR spectrum of 2 showed two characteristic doublets for protons at C 4 and C 5 of the newly formed pyridine ring . In going from compound 3 to tricarboxylic acid 4, signals of two methyl groups disappeared from the 1 H NMR spectrum, and a broadened three-proton singlet due to three COOH groups appeared in the region δ 12.80–13.50 ppm . The 13 C NMR spectrum of 4 contained no signals in the region δ C 20–25 ppm, but three carbonyl carbon signals were present in the region δ C 165.3–167.4 ppm .Applications De Recherche Scientifique

Metal-Organic Frameworks (MOFs)

- Summary of Application : “4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic Acid” is used in the synthesis of metal-organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in a variety of areas such as gas storage and separation, catalysis, enzyme immobilization, drug delivery, and design of electrochemical energy storage devices .

- Methods of Application : The synthesis of this compound is based on the “1,2,4-triazine” methodology . The initial 5-cyano-1,2,4-triazine was prepared by direct cyanation of the corresponding 1,2,4-triazine 4-oxide. The subsequent aza-Diels–Alder reaction and hydrolysis of the cyano group in 50% sulfuric acid gave monocarboxylic acid. Finally, the two methyl groups in the molecule were oxidized with excess potassium permanganate .

- Results or Outcomes : The target “4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic Acid” was obtained as the only isolated product . The structure of the compounds was confirmed by 1H and 13C NMR, IR, and mass spectra and elemental analyses .

Synthesis of Pyrazolo[3,4-b]quinolinones

- Summary of Application : This compound can be used as a catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . Pyrazolo[3,4-b]quinolinones are products of multicomponent synthesis and show important biological properties. They are GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors and potassium channel openers .

- Methods of Application : The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .

- Results or Outcomes : The electronic effect of the various substituents in aromatic rings indicated that the reaction proceeded through the carbocation intermediate .

Preparation of Diorganotin (IV) 2,5-pyridinedicarboxylates

- Summary of Application : 2,5-Pyridinedicarboxylic acid can be used in the synthesis of diorganotin (IV) 2,5-pyridinedicarboxylates .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

Efficient Synthesis of 3-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic Acid

- Summary of Application : This compound is of practical interest, in particular for the preparation of metal–organic frameworks (MOF) . No synthesis of this compound has been reported previously .

- Methods of Application : The approach proposed herein is based on the method of synthesis of oligopyridines from 1,2,4-triazine precursors . Initial 5-cyano-1,2,4-triazine was prepared by direct cyanation of the corresponding 1,2,4-triazine 4-oxide . The subsequent aza-Diels–Alder reaction and hydrolysis of the cyano group of 2 in 50% sulfuric acid gave monocarboxylic acid . Finally, the two methyl groups in molecule 3 were oxidized with excess potassium permanganate .

- Results or Outcomes : The target 3-(4-carboxyphenyl)pyridine-2,6-dicarboxylic acid was obtained as the only isolated product . The structure of compounds was confirmed by 1H and 13C NMR, IR, and mass spectra and elemental analyses .

Pyridine-2-carboxylic acid as an effectual catalyst

- Summary of Application : Pyridine-2-carboxylic acid can be used as a catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . Pyrazolo[3,4-b]quinolinones are products of multicomponent synthesis and show important biological properties .

- Methods of Application : The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .

- Results or Outcomes : The electronic effect of the various substituents in aromatic rings indicated that the reaction proceeded through the carbocation intermediate .

Preparation of Diorganotin (IV) 2,5-pyridinedicarboxylates

- Summary of Application : 2,5-Pyridinedicarboxylic acid can be used in the synthesis of diorganotin (IV) 2,5-pyridinedicarboxylates .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

Orientations Futures

Metal–organic frameworks (MOF) are widely used in practice in many fields such as gas storage and separation, catalysis, enzyme immobilization, drug delivery, and design of electrochemical energy storage devices . Given its role in the preparation of MOFs, 4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic Acid could have significant potential in these areas.

Propriétés

IUPAC Name |

4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO6/c16-12(17)8-3-1-2-7(4-8)9-5-11(14(20)21)15-6-10(9)13(18)19/h1-6H,(H,16,17)(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVHLJGGHJLTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[methyl(Nitroso)amino]benzene-1,2-Diol](/img/structure/B1664103.png)